molecular formula C13H10BrNO B1585623 4-bromo-N-phenylbenzamide CAS No. 6846-12-4

4-bromo-N-phenylbenzamide

Cat. No. B1585623
CAS RN: 6846-12-4
M. Wt: 276.13 g/mol
InChI Key: QVTGXXQAVWWJRO-UHFFFAOYSA-N
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Description

4-Bromo-N-phenylbenzamide (4-BNPB) is a brominated aromatic amide that has been used extensively in scientific research for its ability to act as a catalyst and reactant in various laboratory experiments. 4-BNPB has been shown to be a useful reagent for the synthesis of a wide variety of compounds and is also used in drug development, biochemistry, and other areas of scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on synthesizing a structurally related compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, detailing its synthesis, characterization, and structural analysis using spectroscopic methods and X-ray diffraction. This research provided insights into the structure-property relationship and demonstrated the compound's potential antitumor activity (He, Yang, Hou, Teng, & Wang, 2014).

Biological Activity

  • Research on similar bromobenzamides revealed that compounds like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides can inhibit photosynthetic electron transport, with their efficacy influenced by compound lipophilicity and the electronic properties of substituents. This suggests potential applications in studying photosynthesis inhibition (Král'ová, Šeršen, Pesko, Waisser, & Kubicová, 2013).

Antiviral Properties

  • N-phenylbenzamide derivatives, including a compound structurally related to 4-bromo-N-phenylbenzamide, have been synthesized and shown to exhibit anti-EV 71 activities in vitro. These findings highlight the potential of such compounds in developing antiviral drugs (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

Pharmaceutical Applications

Chemical Analysis and Applications

  • A study on N-(4-Bromophenyl)-4-nitrobenzamide, a compound with a similar structure, discussed its vibrational spectroscopic analysis, computational modeling, and potential use in electro-optical applications. This reflects the broader applications of bromobenzamides in materials science and chemical analysis (Dwivedi & Kumar, 2019).

properties

IUPAC Name

4-bromo-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTGXXQAVWWJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351112
Record name 4-bromo-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-phenylbenzamide

CAS RN

6846-12-4
Record name 4-bromo-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aniline (0.87 mL, 9.57 mmol) was added slowly to a mixture of 4-Bromo-1-benzenecarbonyl chloride (2.0 g, 9.11 mmol) and triethyl amine (1.9 mL, 13.67 mmol) in dichloromethane (95 mL). After 3 hours, solvent was removed under reduced pressure. Ethyl acetate was added and the mixture was filtered. The filtrate was concentrated under reduced pressure and the residue was re-crystallized from ethyl acetate/heptane to give N1-phenyl-4-bromobenzamide (1.00 g, 40%). 1H NMR (DMSO-d6) δ 7.11 (m, 1H), 7.38 (m, 2H), 7.76 (m, 4H), 7.92 (m, 2H), 10.30 (s, 1H).
Quantity
0.87 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Phenethylamine (1.2 mL, 9.57 mmol) was added slowly to a mixture of 4-Bromo-1-benzenecarbonyl chloride (2.0 g, 9.11 mmol) and triethyl amine (1.9 mL, 13.67 mmol) in dichloromethane (95 mL). After 3 hours, solvent was removed under reduced pressure. Ethyl acetate was added and the mixture was filtered. The filtrate was concentrated under reduced pressure and the residue was re-crystallized from ethyl acetate/heptane to give N1-phenyl-4-bromobenzamide (1.925 g, 69%). 1H NMR (DMSO-d6) δ 2.84 (m, 2H), 3.47 (m, 2H), 7.28 (m, 5H), 7.67 (d, J=8.59 Hz, 2H), 7.76 (d, J=8.59 Hz, 4H), 8.64 (m, 1H).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
HK Fun, S Chantrapromma, W Sripet… - … Section E: Structure …, 2012 - scripts.iucr.org
The molecule of the title benzamide derivative, C13H10BrNO, is twisted with the dihedral angle between the phenyl and 4-bromophenyl rings being 58.63 (9). The central N—C=O …
Number of citations: 3 scripts.iucr.org
R Moreno-Fuquen, V Melo, J Ellena - Acta Crystallographica Section …, 2014 - scripts.iucr.org
In the title compound, C13H10BrNO2, the mean plane of the non-H atoms of the central amide C—N—C(=O)—C fragment (rms deviation = 0.004 Å) forms a dihedral angle of 73.97 (12) …
Number of citations: 2 scripts.iucr.org
M Cibian, JG Ferreira, GS Hanan - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
… 4-Bromo-N-phenylbenzamide (1.5 g, 5.43 mmol) and an excess of thionyl chloride (15 ml) were refluxed for 2 h under nitrogen atmosphere, yielding the corresponding imidoyl chloirde …
Number of citations: 5 scripts.iucr.org
J Rouchaud, P Roucourt, F Benoit, N Ceustermans… - Plant and soil, 1987 - Springer
… Glc analysis was done by means of a Varian 2700 with a flame-ionization detector for acetanilide and electron capture for 4-bromo-N-phenylbenzamide, column 2m x 2mm id packed …
Number of citations: 9 link.springer.com
N Neerathilingam, M Bhargava Reddy… - The Journal of Organic …, 2021 - ACS Publications
A visible-light-driven photoredox-catalyzed nonaqueous oxidative C–N cleavage of N,N-dibenzylanilines to 2 amides is reported. Further, we have applied this protocol on 2-(…
Number of citations: 16 pubs.acs.org
R Moreno-Fuquen, N Mariño-Ocampo, JC Tenorio… - Molbank, 2022 - mdpi.com
The synthesis and XRD characterization at 295 K of three isomers, X-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide: (o-FPhB), (m-FPhB), and (p-FPhB), are presented. o-FPhB and m…
Number of citations: 9 www.mdpi.com
HA Seo, YH Cho, YS Lee… - The Journal of Organic …, 2015 - ACS Publications
A new protocol for the direct formation of amides from imines derived from aromatic aldehydes via metal-free aerobic oxidation in the presence of cyanide is described. This protocol …
Number of citations: 41 pubs.acs.org
GP Yang, K Li, W Liu, K Zeng, YF Liu - Organic & Biomolecular …, 2020 - pubs.rsc.org
A Cu-catalyzed oxidative amidation of simple ketones with amines via carbon–carbon (C–C) bond cleavage has been developed. A number of aryl and alkyl ketones could be easily …
Number of citations: 12 pubs.rsc.org
X Liu, H Zhang, C Wu, Z Liu, Y Chen, B Yu… - New Journal of …, 2018 - pubs.rsc.org
The synthesis of chemicals from biomass-derived compounds is an interesting and challenging topic. In this work, using the lignin-derived 2-phenoxyacetophenones as the feedstock …
Number of citations: 25 pubs.rsc.org
C Shen, Z Wei, H Jiao, XF Wu - Chemistry–A European Journal, 2017 - Wiley Online Library
The palladium‐catalyzed chemoselective carbonylation of bromoaryl triflates is reported. The selective C−Br bond versus C−OTf (OTf=triflate) bond functionalization can be remarkably …

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